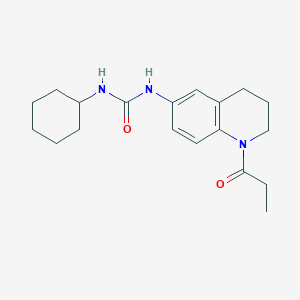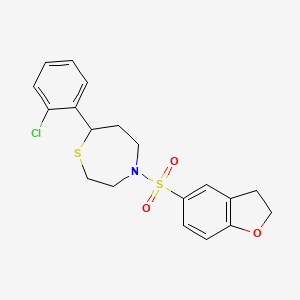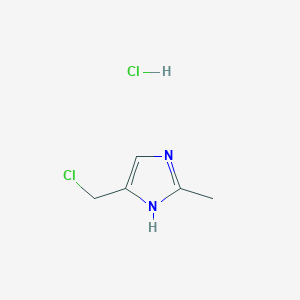
1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring in the compound can be constructed from different cyclic or acyclic precursors . The synthesis process also involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This saturated scaffold allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Wissenschaftliche Forschungsanwendungen
Novel Urea Derivatives as ROCK Inhibitors
1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea belongs to a class of compounds that have been explored for their potent inhibitory activity against Rho-associated protein kinases (ROCK1 and 2), which are crucial for various cellular processes. Research by Pireddu et al. (2012) on pyridylthiazole-based ureas, a related class, demonstrates the potential for these compounds to serve as significant inhibitors, with variations in the phenyl ring substitution affecting potency. Their study highlights the structural specificity required for optimal ROCK inhibition and potential therapeutic applications in treating diseases associated with ROCK activity, such as cancer and cardiovascular disorders Pireddu et al., 2012.
Access to Benzhydryl-phenylureas via Microwave Synthesis
An innovative approach to synthesizing benzhydryl-phenylureas, including this compound, is presented by Muccioli et al. (2003). Utilizing microwave irradiation, they achieved a facile and efficient synthesis method, revealing the versatility of this chemical scaffold. This method could significantly impact the development of novel urea derivatives for various biomedical applications, from drug discovery to material science Muccioli et al., 2003.
Iron(III) Complex Formation with Urea Derivatives
The study by Ohkanda et al. (1993) explores the synthesis and complex-forming tendency of N-hydroxyamide-containing heterocycles, including urea derivatives similar to this compound, with iron(III). These compounds' ability to form complexes with iron ions suggests applications in chelation therapy and the development of diagnostic and therapeutic agents targeting metal ion imbalances in biological systems Ohkanda et al., 1993.
Biological Activity of Urea Derivatives
Perković et al. (2016) synthesized novel urea and bis-urea derivatives, demonstrating significant antiproliferative activity against cancer cell lines. These compounds, including structures related to this compound, highlight the therapeutic potential of urea derivatives in oncology, particularly in the development of new anticancer agents Perković et al., 2016.
Schiff Base Compounds and DNA Interaction
Research into Schiff base compounds containing urea functionalities has shown that these molecules, including those structurally related to this compound, can effectively interact with DNA. Such interactions suggest applications in the development of novel therapeutic agents targeting genetic diseases and cancer, as well as tools for genetic engineering and molecular biology Ajloo et al., 2015.
Zukünftige Richtungen
The future directions for “1-Benzhydryl-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea” could involve further exploration of its biological activity and potential applications in medicinal chemistry . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .
Eigenschaften
IUPAC Name |
1-benzhydryl-3-[4-(3-methoxypyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-30-23-16-17-28(18-23)22-14-12-21(13-15-22)26-25(29)27-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23-24H,16-18H2,1H3,(H2,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSPDQCENKRBRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(Acetylamino)-2-oxo-2-phenylethyl]acetamide](/img/structure/B2609161.png)

![N-(2,5-dimethylphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-[(1-benzoylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2609167.png)
![Ethyl 2-[(chloroacetyl)amino]-4-(5-methyl-2-furyl)thiophene-3-carboxylate](/img/structure/B2609168.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-diethoxybenzamide](/img/structure/B2609170.png)
![N-(naphtho[1,2-d]thiazol-2-yl)-3-phenoxypropanamide](/img/structure/B2609172.png)

![N-(3,5-dichlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609175.png)
![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B2609177.png)

